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molecular formula C10H8IN B8278746 6-Iodoindane-5-carbonitrile CAS No. 944280-08-4

6-Iodoindane-5-carbonitrile

Cat. No. B8278746
M. Wt: 269.08 g/mol
InChI Key: HICNOCKZXXMCJF-UHFFFAOYSA-N
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Patent
US08865707B2

Procedure details

A mixture of 6-aminoindane-5-carbonitrile (48.5 mg, 0.307 mmol), isoamyl nitrite (82 μL, 0.614 mmol) and iodide (85.7 mg, 0.338 mmol) was stirred at room temperature for 0.5 h. The mixture was then heated at 80° C. under N2 for 2 h. The reaction mixture was quenched with saturated Na2S2O3 and partitioned between dichloromethane and water. The organic layer was dried (Na2SO4) and concentrated in vacuo. The residue was purified by flash chromatography (Si, 1% EtOAc in hexanes) to yield 6-iodoindane-5-carbonitrile (39.7 mg, 50%). LCMS calc.=268.97; found=270.0 (M+1)+. 1H NMR (500 MHz, CDCl3) δ 7.78 (s, 1H), 7.48 (s, 1H), 2.96 (t, J=7.5 Hz, 2H), 2.92 (t, J=7.5 Hz, 2H), 2.16-2.10 (m, 2H).
Quantity
48.5 mg
Type
reactant
Reaction Step One
Quantity
82 μL
Type
reactant
Reaction Step One
Quantity
85.7 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH2:8]2)=[CH:4][C:3]=1[C:11]#[N:12].N(OCCC(C)C)=O.[I-:21]>>[I:21][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][CH2:8]2)=[CH:4][C:3]=1[C:11]#[N:12]

Inputs

Step One
Name
Quantity
48.5 mg
Type
reactant
Smiles
NC1=C(C=C2CCCC2=C1)C#N
Name
Quantity
82 μL
Type
reactant
Smiles
N(=O)OCCC(C)C
Name
Quantity
85.7 mg
Type
reactant
Smiles
[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 80° C. under N2 for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated Na2S2O3
CUSTOM
Type
CUSTOM
Details
partitioned between dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (Si, 1% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
IC1=C(C=C2CCCC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 39.7 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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